molecular formula C12H16N2O3 B1507451 Benzyl (3r,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Benzyl (3r,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1507451
M. Wt: 236.27 g/mol
InChI Key: IXPLJRREJIUKLG-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3r,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (3r,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (3r,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl (3r,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

benzyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H16N2O3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8,13H2/t10-,11-/m1/s1

InChI Key

IXPLJRREJIUKLG-GHMZBOCLSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.5 g benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate in 80 mL 33% aqueous ammonia solution was stirred 20 h in a closed vessel. The reaction was cooled and extracted with dichlormethane. The organic layer was washed with sodium chloride solution and evaporated to give 6.1 g of the desired product.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of racemic trans-benzyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (2.96 g, 11.29 mmol) (Method 195) and triphenylphosphine (3.11 g, 11.85 mmol) in THF (25 mL) was stirred at rt for 7 h. Water (2 mL, 111 mmol) was then added and the mixture then stirred at 50° C. overnight. The mixture was then concentrated under reduced pressure, and the residue was purified via silica gel chromatography (100% DCM to 37:3:60/methanol:Et3N:DCM) to yield the title compound (2.96 g, 11.29 mmol) as an oil. 1H NMR (400 MHz, Dichloromethane-d2) δ ppm 7.38-7.19 (m, 5 H), 5.02 (s, 2 H), 3.89 (brs, 1 H), 3.62 (dd, 2 H), 3.29-3.15 (m, 2 H), 3.12-3.01 (m, 1 H); m/z 236.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.